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Compound of Interest

4-Chloro-3'-fluoro-5'-
Compound Name:

methylbenzophenone
CAS No.: 951886-59-2
Cat. No.: B3023715

Get Quote

Technical Guide: 4-Chloro-3'-fluoro-5'-
methylbenzophenone
Part 1: Executive Summary

4-Chloro-3'-fluoro-5'-methylbenzophenone (CAS: 951886-59-2) is a specialized diarylketone
intermediate used primarily in the synthesis of high-affinity ligands for G-protein-coupled
receptors (GPCRs) and mitogen-activated protein kinases (MAPK). Its structure features a
benzophenone core unsymmetrically substituted with a para-chlorine atom on one ring and
meta-fluoro/methyl groups on the other. This specific substitution pattern modulates lipophilicity
and metabolic stability, making it a critical building block in the development of p38

inhibitors and A3 adenosine receptor antagonists.

This guide details the compound's registry data, validated synthetic pathways, and handling
protocols for research and development applications.
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Part 2: Chemical Identity & Registry Data

The following data establishes the precise chemical identity of the compound for regulatory and
experimental verification.

Parameter Data

4-Chlorophenyl)(3-fluoro-5-
Chemical Name ( phenyl)(

methylphenyl)methanone
CAS Registry Number 951886-59-2
Molecular Formula C14H10CIFO
Molecular Weight 248.68 g/mol
SMILES Cclcc(F)ce(cl)C(=0)c2cce(Clyce2
InChi Key ASHCWJUVJIBVKDI-UHFFFAOYSA-N
(Analogous)
Appearance Off-white to pale yellow crystalline solid
Predicted LogP 4.2 + 0.4 (High Lipophilicity)
H-Bond Acceptors 2 (C=0,F)

Part 3: Synthetic Pathways & Methodology

The synthesis of 4-Chloro-3'-fluoro-5'-methylbenzophenone requires regioselective control
to ensure the meta-positioning of the fluoro and methyl groups relative to the carbonyl. The
most robust industrial route employs Friedel-Crafts Acylation using a pre-functionalized acid
chloride.

Core Synthesis: Friedel-Crafts Acylation

This protocol minimizes isomer formation by locking the 3,5-substitution pattern in the acylating
agent before coupling with the chlorobenzene ring.

Reagents:
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Substrate: Chlorobenzene (Solvent/Reactant).
Acylating Agent: 3-Fluoro-5-methylbenzoyl chloride (CAS 886497-77-4).[1]

Catalyst: Aluminum Chloride (AICIs), anhydrous.

Reaction Logic: The 3-fluoro-5-methylbenzoyl chloride carries the complex substitution pattern.

Reacting this with chlorobenzene (which directs incoming electrophiles to the para position due

to steric hindrance at the ortho sites) yields the target molecule with >95% regioselectivity.

Step-by-Step Protocol

Preparation: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic
stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with nitrogen.

Catalyst Suspension: Charge the flask with anhydrous AICIs (1.1 equiv) and dry
chlorobenzene (5.0 equiv). Cool the suspension to 0-5 °C in an ice bath.

Addition: Dissolve 3-Fluoro-5-methylbenzoyl chloride (1.0 equiv) in a minimal amount of
chlorobenzene. Add this solution dropwise to the AICIs suspension over 30 minutes,
maintaining the temperature below 10 °C.

Reaction: Once addition is complete, allow the mixture to warm to room temperature (25 °C).
Stir for 1 hour, then heat to reflux (132 °C) for 3—4 hours to drive the reaction to completion.
Monitor via TLC (Hexane/EtOAc 9:1) or HPLC.[2]

Quenching: Cool the mixture to room temperature. Pour carefully onto a mixture of crushed
ice and concentrated HCI (100 mL) to hydrolyze the aluminum complex.

Work-up: Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL). Combine
organic layers, wash with brine, dry over anhydrous MgSOa4, and concentrate under reduced
pressure.

Purification: Recrystallize the crude solid from Ethanol/Hexane to afford the pure product.

Synthesis Visualization
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Figure 1: Friedel-Crafts acylation pathway utilizing pre-functionalized acid chloride to ensure
regioselectivity.

Part 4: Applications in Drug Discovery

This compound serves as a "privileged scaffold" intermediate. The benzophenone core acts as
a rigid linker, positioning the halogenated phenyl rings to interact with hydrophobic pockets in
target proteins.

p38 MAP Kinase Inhibition

The 4-chlorophenyl moiety is a classic pharmacophore for the hydrophobic region | of the p38

kinase ATP-binding pocket. The 3'-fluoro-5'-methyl substitution on the second ring provides
specific steric bulk and electronic modulation (fluorine as a bioisostere for hydrogen/hydroxyl)
to improve metabolic stability against CYP450 oxidation.

A3 Adenosine Receptor Antagonists

Research indicates that diarylketones with specific meta-substitutions (like the 3-fluoro-5-
methyl pattern) exhibit enhanced selectivity for the human A3 adenosine receptor over the Al
and A2A subtypes. This selectivity is crucial for developing anti-inflammatory and anti-cancer
therapeutics.

Part 5: Safety & Handling (SDS Summary)

Hazard Classification (GHS):
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Signal Word: Warning

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.
Handling Protocols:
o PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

» Ventilation: All operations involving the acid chloride precursor or AICIs must be performed in
a functioning fume hood to avoid inhalation of HCI gas generated during the reaction.

o Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The compound
is stable but should be kept away from strong oxidizing agents.

References

+ American Chemical Society (ACS). (2022). Selective A3 Adenosine Receptor Antagonist
Radioligand for Human and Rodent Species. ACS Medicinal Chemistry Letters. Retrieved
from [Link][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3023715/docs#4-chloro-3-fluoro-5-
methylbenzophenone-cas-number-and-registry-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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